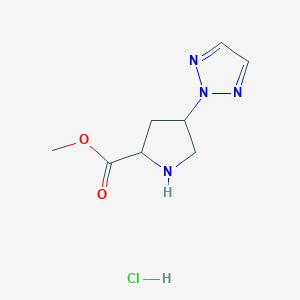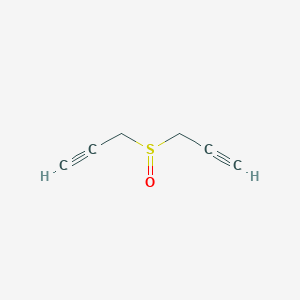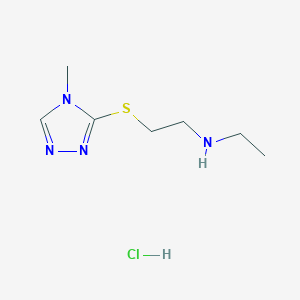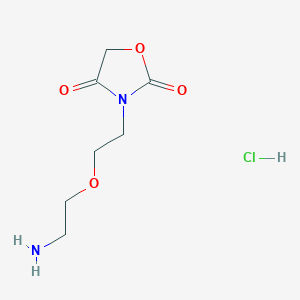
盐酸 3-(2-(2-氨基乙氧基)乙基)恶唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2-Aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1820707-14-9 . It has a molecular weight of 224.64 and its IUPAC name is 3-(2-(2-aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3-(2-(2-Aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride is 1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 3-(2-(2-Aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride is solid . Its molecular weight is 224.64 .科学研究应用
多功能合成和化学反应性
- 已经报道了一种合成 1,3-恶唑烷-2,4-二酮的新方法,展示了从 α-酮醇和异氰酸酯开始的多功能两步反应序列。该方法以良好的收率提供了 5,5-二取代的 1,3-恶唑烷-2,4-二酮,突出了该化合物的合成多功能性和制备具有季立体中心的 α-羟酰胺的潜力 O. Merino 等人,2010。
- 研究探索了由取代的 3-氨基-恶唑烷-2,4-二酮微波辅助合成 N',N'-二取代的 α-羟基腙,表明了一种创建具有潜在生化应用的衍生物的有效方法 T. Kurz 和 Khalid Widyan,2005。
在药学中的潜力
- 已经描述了具有潜在抗菌特性的新型恶唑烷酮的合成,展示了该化学物质在开发新的治疗剂中的相关性。该研究合成了针对细菌和真菌菌株的衍生物,强调了恶唑烷酮骨架在药学中的效用 K. Devi 等人,2013。
结构和化学性质
- 对恶唑烷衍生物晶体结构的研究提供了对其结构和化学性质的见解。例如,对通过乙氧基连接的恶唑烷和喹喔啉环的异构体的分析揭示了理解它们的反应性和潜在应用至关重要的差异 Caleb Anothane Ahoya 等人,2010。
创新的合成方法
- 使用大气二氧化碳通过串联磷介导的羧化缩合-环化反应合成恶唑烷-2,4-二酮的研究提供了一种创新的、生态友好的方法来创建这些化合物。该方法强调了化学研究中可持续合成实践的潜力 Wen-Zhen Zhang 等人,2015。
属性
IUPAC Name |
3-[2-(2-aminoethoxy)ethyl]-1,3-oxazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJNKOMLGCIVEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide](/img/structure/B1471392.png)

![3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride](/img/structure/B1471398.png)
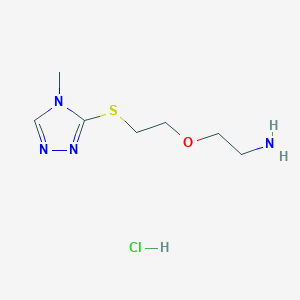

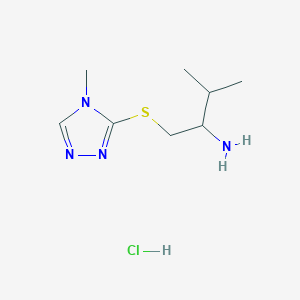

![(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B1471404.png)



